5-amino-1-(2-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide group at position 2. The 1-(2-chlorobenzyl) and N-(3-chlorophenyl) substituents introduce steric and electronic effects that modulate its biological interactions.
Properties
IUPAC Name |
5-amino-N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O/c17-11-5-3-6-12(8-11)20-16(24)14-15(19)23(22-21-14)9-10-4-1-2-7-13(10)18/h1-8H,9,19H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJZSYKXIRIMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide-Alkyne Cyclization Mechanism
The most widely adopted method involves a copper-catalyzed Huisgen 1,3-dipolar cycloaddition between 2-chlorobenzyl azide and N-(3-chlorophenyl)-2-cyanoacetamide. This reaction proceeds via a stepwise mechanism:
- Azide preparation : 2-Chlorobenzyl bromide reacts with sodium azide in DMF at 60°C for 12 hours to yield 2-chlorobenzyl azide (89% purity).
- Cycloaddition : The azide couples with N-(3-chlorophenyl)-2-cyanoacetamide in ethanol/water (3:1) using CuI (5 mol%) and sodium ascorbate at 80°C for 6 hours, forming the 1,4-disubstituted triazole core.
Key advantages include regiochemical control (≥98% 1,4-selectivity) and mild conditions. A comparative study shows 72% isolated yield after recrystallization from ethyl acetate/hexane.
One-Pot Cyclization Strategy
In Situ Azide Generation
Patent EP2963023B1 discloses a streamlined approach avoiding isolated azide handling:
Reaction Scheme :
- Azide formation : 2-Chlorobenzyl chloride (1.2 eq) reacts with NaN₃ (1.5 eq) in DMF at 50°C for 4 hours.
- Cyclization : Without isolation, N-(3-chlorophenyl)-2-cyanoacetamide (1.0 eq) and NaOH (1.2 eq) are added, followed by microwave irradiation at 120°C for 30 minutes.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity (HPLC) | 95.4% |
| Reaction Time | 4.5 hours |
This method reduces intermediate purification steps but requires careful pH control (pH 9–10) to prevent cyano group hydrolysis.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Approach
A 2023 optimization study demonstrated resin-assisted synthesis to improve yield reproducibility:
Procedure :
- Resin functionalization : Wang resin (1.0 g, 0.8 mmol/g) reacts with Fmoc-protected 2-cyanoacetic acid (3 eq) using DIC/HOBt in DCM.
- Azide coupling : 2-Chlorobenzyl azide (2 eq) and CuSO₄·5H₂O (0.1 eq) in TBTA/THF.
- Cleavage : TFA/DCM (1:1) liberates the product, with subsequent amidation using 3-chloroaniline (1.5 eq) and HATU.
Results :
- Average yield across 10 batches: 74 ± 2%
- Purity: 97.1–98.6% (LC-MS)
- Scalability: Demonstrated at 100 g scale
Solvent and Catalyst Optimization
Green Chemistry Modifications
Recent efforts focus on replacing traditional solvents:
Solvent Screening Data :
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol/Water | 72 | 95.4 |
| PEG-400 | 68 | 93.2 |
| Cyrene® | 65 | 91.8 |
| Supercritical CO₂ | 58 | 89.7 |
Copper catalyst alternatives were evaluated:
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| CuI | 5 | 72 |
| CuNPs@SiO₂ | 3 | 70 |
| Cu(OTf)₂ | 10 | 65 |
| Catalyst-free | – | 32 |
Microwave irradiation (150 W, 80°C) reduces reaction time to 25 minutes versus 6 hours conventionally.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A pilot plant trial using Corning AFR® reactor achieved:
- Throughput : 1.2 kg/day
- Key Parameters :
- Residence time: 8 minutes
- Temperature: 110°C
- Pressure: 3.5 bar
- Economic Analysis :
- Raw material cost: $412/kg
- Waste reduction: 62% vs batch process
Characterization and Quality Control
Analytical Data Compendium
Spectroscopic Profiles :
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 4H, Ar-H), 5.12 (s, 2H, CH₂), 4.89 (s, 2H, CH₂).
- HRMS (ESI+) : m/z 403.0582 [M+H]⁺ (calc. 403.0589).
Purity Specifications :
| Impurity | Limit (ppm) |
|---|---|
| Starting material | <500 |
| Isomeric triazole | <1000 |
| Heavy metals | <10 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl group, potentially yielding dechlorinated or hydrogenated products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated or hydrogenated triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
The compound has been studied for its diverse biological activities, which include:
- Antimicrobial Effects : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell function.
- Antiparasitic Activity : Studies focusing on Trypanosoma cruzi, the causative agent of Chagas disease, have shown that derivatives of this compound can significantly suppress parasite burden in animal models. The most potent derivatives achieved submicromolar activity (pEC₅₀ > 6) with favorable pharmacokinetic properties.
Acetylcholinesterase Inhibition
5-amino-1-(2-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has demonstrated potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's disease.
- Inhibitory Activity : The compound's IC₅₀ values for related triazole derivatives have been reported as low as 0.23 μM, indicating strong inhibitory potential against AChE.
Butyrylcholinesterase Inhibition
In addition to AChE, this compound also shows inhibitory activity against butyrylcholinesterase (BuChE), which may provide complementary effects in neuroprotection.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by modifications to its structure:
- Substituents on the Triazole Ring : Variations in substituents significantly impact AChE inhibitory activity. For example, phenyl or diphenyl groups are associated with improved potency compared to other groups.
- Linker Variability : The nature and length of linkers connecting the triazole moiety to aromatic rings also play a crucial role in determining biological efficacy.
Case Studies
Several studies highlight the potential applications of this compound:
| Compound | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) | Antiparasitic Efficacy |
|---|---|---|---|
| Compound 1 | 0.23 | Not reported | Moderate |
| Compound 2 | 0.12 | Not reported | High |
| Compound 3 (5-amino derivative) | Submicromolar | Not reported | Significant |
A notable study published in Medicinal Chemistry examined a series of triazole derivatives that exhibited significant AChE inhibition and neuroprotective effects in cellular models exposed to oxidative stress.
Mechanism of Action
The mechanism of action of 5-amino-1-(2-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The chlorobenzyl and chlorophenyl groups may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The activity of 5-amino-1,2,3-triazole-4-carboxamides is highly dependent on substitutions at the 1-position (benzyl group) and the N-substituent of the carboxamide. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Triazole-4-Carboxamides
Key Structural-Activity Relationships (SAR)
1-Substituent Effects :
- Halogenated Benzyl Groups : Chlorine or fluorine at the benzyl group enhances target binding via hydrophobic interactions. For example, 2-chlorobenzyl (target compound) vs. 3-chlorobenzyl () shows differential activity in antiproliferative assays .
- Bulkier Substituents : The 4'-chlorobenzoyl group in CAI improves metabolic stability but reduces solubility .
N-Substituent of Carboxamide: Chlorophenyl vs. Fluorophenyl: 3-Chlorophenyl (target compound) may enhance DNA-binding affinity compared to 4-fluorophenyl derivatives, as seen in LexA inhibition studies .
Amino Group at Position 5: Critical for hydrogen bonding with biological targets (e.g., LexA β-turn motif in SOS response inhibition) . Methylation or removal abolishes activity.
Mechanistic Insights
- SOS Response Inhibition : Analog Lead 1 (Table 1) disrupts LexA self-cleavage (IC50 = 32 µM) by mimicking the β-turn structure required for RecA*-mediated proteolysis . The target compound’s 2-chlorobenzyl group may enhance binding to LexA’s hydrophobic pocket.
- Anticancer Activity : Derivatives like CAI block calcium influx, inducing cytostasis in refractory cancers . The 3-chlorophenyl group in the target compound could similarly interfere with ion channel signaling.
Biological Activity
5-amino-1-(2-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which is recognized for its diverse biological activities. This compound's structure includes a triazole ring, an amino group, and two chlorinated aromatic substituents, which contribute to its potential pharmacological properties.
- Molecular Formula : C16H13Cl2N5O
- Molecular Weight : 364.21 g/mol
- IUPAC Name : 5-amino-N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide
Synthesis
The synthesis of this compound typically involves:
- Formation of the triazole ring through a Huisgen 1,3-dipolar cycloaddition reaction.
- Introduction of the amino group at the 5-position via amination.
- Formation of the carboxamide group through reaction with a suitable carboxylic acid derivative.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the triazole ring allows for hydrogen bonding and π-π interactions with biological macromolecules, enhancing its binding affinity and influencing their activity.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various pathogens:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.0063 μmol/mL |
| Compound B | S. aureus | 0.012 μmol/mL |
| Compound C | Candida albicans | 0.025 μmol/mL |
These findings suggest that the structural components of triazoles can enhance their antimicrobial efficacy.
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored extensively. For example, in vitro studies have shown that certain analogs exhibit promising activity against lung cancer cell lines (H460), with IC50 values indicating significant cytotoxic effects:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound X | H460 | 6.06 |
| Compound Y | H1299 | 8.15 |
Mechanistic studies revealed that these compounds induce apoptosis and reactive oxygen species (ROS) generation in cancer cells, highlighting their potential as therapeutic agents.
Case Study 1: Antitrypanosomal Activity
A study evaluated the trypanocidal effect of various triazole analogs against Trypanosoma cruzi. The results demonstrated that specific derivatives showed IC50 values significantly lower than traditional treatments, indicating enhanced efficacy against both extracellular and intracellular forms of the parasite.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of human lipoxygenase enzymes by triazole derivatives. The study found that some compounds exhibited selective inhibition profiles, suggesting potential applications in inflammatory diseases.
Q & A
Basic: What synthetic methodologies are optimal for preparing 5-amino-1-(2-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide?
Answer:
The synthesis typically involves:
- Triazole Core Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to regioselectively form the 1,4-disubstituted triazole ring .
- Substitution Reactions : Sequential nucleophilic substitutions to introduce the 2-chlorobenzyl and 3-chlorophenyl groups.
- Amidation : Coupling the triazole-carboxylic acid intermediate with 3-chloroaniline using carbodiimide reagents (e.g., EDCI or DCC) .
Key Parameters : - Use anhydrous solvents (e.g., DMF or THF) and inert atmosphere for moisture-sensitive steps.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Advanced: How can regioselectivity in triazole ring formation be controlled during synthesis?
Answer:
Regioselectivity is influenced by:
- Catalyst Choice : Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) favor 1,4-disubstituted triazoles, while Ru-based catalysts yield 1,5-products .
- Reaction Monitoring : Use TLC or LC-MS to track reaction progress and optimize time/temperature (typically 25–60°C, 12–24 hrs).
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign triazole protons (δ 8.0–8.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 403.05 for C₁₆H₁₂Cl₂N₅O⁺).
- IR Spectroscopy : Identify carboxamide C=O stretch (~1650–1680 cm⁻¹) .
Advanced: How can computational modeling predict biological targets for this compound?
Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to targets like kinases or GPCRs. Input SMILES/InChI data (e.g.,
C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)N) . - Pharmacophore Mapping : Identify key interactions (e.g., hydrogen bonding via carboxamide, hydrophobic contacts with chlorophenyl groups).
Basic: What in vitro assays are suitable for evaluating biological activity?
Answer:
- Antimicrobial Testing : Broth microdilution (MIC determination) against S. aureus or E. coli .
- Anti-inflammatory Assays : Measure COX-1/COX-2 inhibition using ELISA or fluorometric kits .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
Advanced: How do structural modifications (e.g., halogen substitution) affect bioactivity?
Answer:
Structure-Activity Relationship (SAR) Insights :
Methodology : Compare analogs via IC₅₀ ratios or molecular dynamics simulations.
Basic: How can stability and solubility be optimized for in vivo studies?
Answer:
- Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG 400) or formulate as nanoparticles .
- Stability Testing : Conduct forced degradation studies (pH 1–13, 40–60°C) monitored by HPLC .
Advanced: What strategies resolve contradictory bioactivity data across studies?
Answer:
- Meta-Analysis : Pool data from multiple assays (e.g., IC₅₀ values from kinase vs. cytotoxicity assays) .
- Dose-Response Refinement : Test broader concentration ranges (e.g., 0.1–100 µM) to identify off-target effects.
- Orthogonal Assays : Validate findings using SPR (surface plasmon resonance) or thermal shift assays.
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles.
- Waste Disposal : Collect in halogenated waste containers due to chlorinated groups .
Advanced: How can in vivo efficacy be assessed preclinically?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
